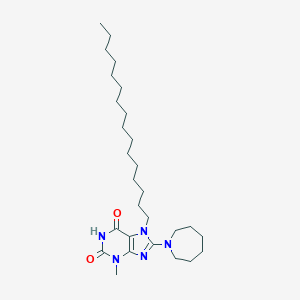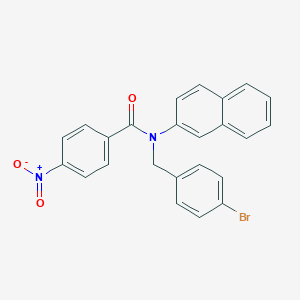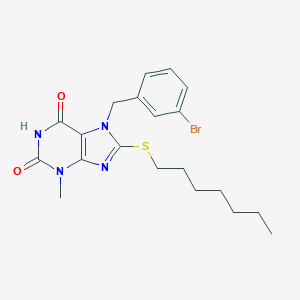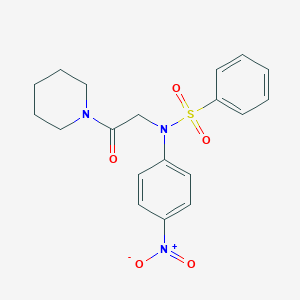
8-Azepan-1-yl-7-hexadecyl-3-methyl-3,7-dihydro-purine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Azepan-1-yl-7-hexadecyl-3-methyl-3,7-dihydro-purine-2,6-dione is a complex organic compound with the molecular formula C28H49N5O2 and a molecular weight of 487.735 g/mol This compound is part of the purine family, which is known for its significant biological and pharmacological activities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Azepan-1-yl-7-hexadecyl-3-methyl-3,7-dihydro-purine-2,6-dione typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the purine core, followed by the introduction of the hexadecyl chain and the azepane ring. Key steps include:
Formation of the Purine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the purine nucleus.
Alkylation: The hexadecyl chain is introduced via alkylation reactions, often using hexadecyl bromide in the presence of a strong base like sodium hydride.
Azepane Ring Introduction: The azepane ring is typically introduced through nucleophilic substitution reactions, where an appropriate azepane derivative reacts with the purine core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance efficiency and scalability. Purification steps, including recrystallization and chromatography, are crucial to obtain the compound in high purity.
化学反応の分析
Types of Reactions
8-Azepan-1-yl-7-hexadecyl-3-methyl-3,7-dihydro-purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in reduced forms of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the purine ring, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of bases or acids.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction typically produces saturated analogs.
科学的研究の応用
8-Azepan-1-yl-7-hexadecyl-3-methyl-3,7-dihydro-purine-2,6-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its pharmacological properties, including potential antiviral, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals.
作用機序
The mechanism of action of 8-Azepan-1-yl-7-hexadecyl-3-methyl-3,7-dihydro-purine-2,6-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by mimicking natural substrates or binding to active sites, thereby blocking normal enzymatic functions. The exact pathways and targets depend on the specific biological context and the compound’s structural features.
類似化合物との比較
8-Azepan-1-yl-7-hexadecyl-3-methyl-3,7-dihydro-purine-2,6-dione can be compared with other purine derivatives, such as:
7-Hexadecyl-8-mercapto-3-methyl-3,7-dihydro-purine-2,6-dione: Similar in structure but with a mercapto group instead of an azepane ring.
8-Heptylsulfanyl-7-hexadecyl-3-methyl-3,7-dihydro-purine-2,6-dione: Contains a heptylsulfanyl group, offering different chemical properties.
7-Hexadecyl-3-methyl-8-piperazin-1-yl-3,7-dihydro-purine-2,6-dione: Features a piperazine ring, which may alter its biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties compared to its analogs .
特性
IUPAC Name |
8-(azepan-1-yl)-7-hexadecyl-3-methylpurine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H49N5O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-20-23-33-24-25(31(2)28(35)30-26(24)34)29-27(33)32-21-18-16-17-19-22-32/h3-23H2,1-2H3,(H,30,34,35) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQUHFCIFLMAVCH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCN1C2=C(N=C1N3CCCCCC3)N(C(=O)NC2=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H49N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(2-{2-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylidene]hydrazino}-2-oxoethyl)-4-ethoxy-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B403385.png)
![N-(4-chlorobenzyl)-4-methyl-N-[2-({2-[4-(3-thietanyloxy)benzylidene]hydrazino}carbonyl)phenyl]benzenesulfonamide](/img/structure/B403388.png)

![N-(2,5-dimethylphenyl)-2-[(4-fluorophenyl)(phenylsulfonyl)amino]acetamide](/img/structure/B403392.png)

![N-(2,4-dimethylphenyl)-2-[(4-fluorophenyl)(phenylsulfonyl)amino]acetamide](/img/structure/B403394.png)
![2-[{4-nitrophenyl}(phenylsulfonyl)amino]-N-(2-methylpropyl)acetamide](/img/structure/B403395.png)
![Ethyl 4-({[(4-fluorophenyl)(phenylsulfonyl)amino]acetyl}amino)benzoate](/img/structure/B403396.png)

![N-[2-(ethyloxy)phenyl]-2-[(4-fluorophenyl)(phenylsulfonyl)amino]acetamide](/img/structure/B403399.png)
![2-[N-(benzenesulfonyl)-4-nitroanilino]-N-(1-phenylethyl)acetamide](/img/structure/B403401.png)
![2-[{4-nitrophenyl}(phenylsulfonyl)amino]-N-{[4-(methyloxy)phenyl]methyl}acetamide](/img/structure/B403402.png)
![N-(2-ethylphenyl)-2-[{4-nitrophenyl}(phenylsulfonyl)amino]acetamide](/img/structure/B403404.png)
![N-{2-[3,4-bis(methyloxy)phenyl]ethyl}-2-[{4-nitrophenyl}(phenylsulfonyl)amino]acetamide](/img/structure/B403407.png)
